P505-15

SYK inhibition biochemical assay kinase inhibitor potency

Researchers needing unambiguous SYK pathway dissection face limited options with adequate selectivity margins. P505-15 (PRT062607) resolves this with an IC₅₀ of 1-2 nM and >80-fold selectivity over Fgr, Lyn, FAK, Pyk2, and Zap70-confirmed by broad-panel profiling against 270+ kinases at 50 nM. • SYK IC₅₀: 1-2 nM (cell-free); BCR signaling IC₅₀: 0.27 μM (human whole blood) • Oral bioavailability; 50-60 h human t₁/₂; validated in NHL xenograft & RA models • Synergistic with fludarabine in 87% of primary CLL samples • Supplied with CoA; ambient shipping; store at -20°C

Molecular Formula C19H23N9O
Molecular Weight 393.4 g/mol
CAS No. 1370261-96-3
Cat. No. B560114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP505-15
CAS1370261-96-3
SynonymsP505-15; PRT062607; PRT2607
Molecular FormulaC19H23N9O
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N
InChIInChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1
InChIKeyTXGKRVFSSHPBAJ-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





P505-15 Compound Profile


P505-15 (also known as PRT062607, PRT-2607, BIIB-057) is an orally bioavailable, ATP-competitive small-molecule inhibitor of spleen tyrosine kinase (SYK) with a reported SYK IC₅₀ of 1–2 nM in cell-free assays [1]. It is a highly selective SYK inhibitor, exhibiting anti-SYK activity that is at least 80-fold greater than its affinity for other kinases, including Fgr, Lyn, FAK, Pyk2, and Zap70 . In human whole blood, P505-15 potently inhibits B cell antigen receptor (BCR)-mediated signaling (IC₅₀ = 0.27 μM) and Fcε receptor 1-mediated basophil degranulation (IC₅₀ = 0.15 μM) . The compound is an investigational agent that has been evaluated in preclinical models of B-cell malignancies and inflammatory disorders, and a single ascending dose study in healthy volunteers has been completed, demonstrating a favorable pharmacokinetic profile [2].

P505-15 Selection Rationale


SYK inhibitors are a chemically and pharmacologically diverse class of compounds with significant differences in potency, selectivity, pharmacokinetics, and off-target profiles [1]. These differences preclude simple substitution of one SYK inhibitor for another in research or translational applications. For instance, the first-generation SYK inhibitor fostamatinib (R788) is a prodrug with a less favorable selectivity profile, and its active metabolite R406 has a SYK IC₅₀ of 41 nM, which is considerably less potent than P505-15 (SYK IC₅₀ = 1–2 nM) . Furthermore, the dual SYK/JAK inhibitor cerdulatinib (PRT062070) possesses a distinct target profile (SYK IC₅₀ = 32 nM) that may confound studies focused solely on SYK-mediated pathways . Even the more selective SYK inhibitor entospletinib (GS-9973, SYK IC₅₀ = 7.7 nM) demonstrates a different pharmacokinetic profile compared to P505-15 . Therefore, selecting a specific SYK inhibitor like P505-15 requires careful consideration of its unique quantitative attributes to ensure experimental validity and reproducibility.

P505-15 Differentiation Evidence


Biochemical Potency Comparison

In a direct head-to-head comparison using cell-free biochemical assays, P505-15 (PRT062607) inhibits SYK with an IC₅₀ of 1 nM, whereas the active metabolite of fostamatinib (R406) exhibits an IC₅₀ of 41 nM for SYK . This represents a 41-fold greater potency for P505-15 relative to fostamatinib's active moiety. Additionally, P505-15 is 7.7-fold more potent than the second-generation SYK inhibitor entospletinib (GS-9973), which has a reported SYK IC₅₀ of 7.7 nM in cell-free assays . Furthermore, compared to the dual SYK/JAK inhibitor cerdulatinib (PRT062070), which inhibits SYK with an IC₅₀ of 32 nM, P505-15 exhibits a 32-fold improvement in potency .

SYK inhibition biochemical assay kinase inhibitor potency

Kinase Selectivity Profile

P505-15 demonstrates a superior selectivity profile compared to earlier SYK inhibitors. In comprehensive kinase selectivity panels, P505-15 exhibits anti-SYK activity that is at least 80-fold greater than its affinity for other kinases, including Fgr, Lyn, FAK, Pyk2, and Zap70 . At a concentration of 50 nM, P505-15 is selective for SYK over 270 other kinases; at 300 nM, it inhibits only 8 additional kinases >80% [1]. In contrast, fostamatinib (via its active metabolite R406) inhibits a broader spectrum of kinase targets, including Flt3, Lyn, and Lck, with only modest selectivity for SYK in cellular assays .

kinase selectivity profiling off-target activity chemical probe validation

BCR Signaling Potency in Whole Blood

In human whole blood, a more physiologically relevant matrix, P505-15 potently inhibits B cell antigen receptor (BCR)-mediated ERK Tyr204 phosphorylation with a mean IC₅₀ of 0.27 μM [1]. It also inhibits BCR-mediated B cell activation (CD69 expression) with an IC₅₀ of 0.28 μM and Fcε receptor 1-mediated basophil degranulation with an IC₅₀ of 0.15 μM . These cellular IC₅₀ values, while higher than the biochemical IC₅₀ due to factors like plasma protein binding and cellular permeability, are consistent with the compound's high potency. In contrast, the cellular potency of entospletinib in similar assays is reported to be in the low micromolar range for BCR-mediated activation [2].

B cell receptor signaling ex vivo pharmacodynamics whole blood assay

Pharmacokinetic Profile

In a single ascending dose study in healthy male volunteers, P505-15 demonstrated a long terminal half-life of approximately 50–60 hours and a Tₘₐₓ of about 2 hours [1]. Oral exposure was more than dose-proportional up to the 200 mg dose, and complete inhibition of all three SYK-dependent pharmacodynamic assays was observed at the 200 mg dose level and above [1]. This PK profile is distinct from that of entospletinib, which has a shorter half-life (approximately 12–15 hours) and requires twice-daily dosing in clinical studies [2]. The extended half-life of P505-15 may allow for more convenient dosing schedules in preclinical in vivo studies, enabling sustained target inhibition with less frequent administration.

pharmacokinetics oral bioavailability human PK study

Ex Vivo Pharmacodynamics

In the same human PK/PD study, P505-15 demonstrated robust pharmacodynamic effects. Complete inhibition of all three SYK-dependent assays (BCR-mediated ERK phosphorylation, B cell activation, and basophil degranulation) was observed in the 200 mg and greater dose levels [1]. Analysis of the PK/PD relationship revealed an IC₅₀ of 208 nM (95% CI: 190–225) for inhibition of BCR-mediated B cell activation and 124 nM (95% CI: 117–131) for inhibition of FcεRI-mediated basophil degranulation [1]. Importantly, no inhibition of PMA- or fMLP-induced signaling and leukocyte activation was observed at any dose level, confirming the high selectivity of P505-15 for SYK in a human ex vivo setting [1]. In contrast, fostamatinib's PD effects are more variable due to its broader kinase inhibition profile [2].

pharmacodynamics target engagement ex vivo assay

Synergy with Fludarabine in CLL

In an ex vivo study using primary CLL cells from 42 patients, P505-15 alone significantly decreased cell viability (IC₅₀ < 3 μM) in 36% (15/42) of samples, with 29% (12/42) exhibiting IC₅₀ values < 1 μM (median IC₅₀ = 393.6 nM) [1]. Notably, one sample with 17p deletion, a high-risk genetic feature, showed an IC₅₀ of 37.5 nM [1]. When combined with fludarabine (n=15), synergy was observed in 87% (13/15) of samples at nanomolar concentrations of both drugs [1]. This synergistic activity is a unique and quantifiable feature of P505-15 not yet reported for other SYK inhibitors in primary CLL cells. While entospletinib has shown activity in CLL clinical trials, direct comparative synergy data with fludarabine in primary CLL cells are lacking [2].

chronic lymphocytic leukemia drug synergy primary cell assay

P505-15 Recommended Applications


Chemical Probe for SYK Signaling

Use P505-15 as a chemical probe to dissect SYK-specific signaling pathways in B cells, mast cells, basophils, and macrophages. Its >80-fold selectivity for SYK over a broad panel of kinases, as demonstrated by broad-panel kinase profiling (selective for SYK over 270 other kinases at 50 nM) [1], ensures that observed phenotypic effects are predominantly due to SYK inhibition rather than off-target activities. This is particularly critical when interpreting results from complex cellular assays where other SYK inhibitors (e.g., fostamatinib) may exhibit confounding off-target effects.

In Vivo B-Cell Malignancy Studies

Employ P505-15 in rodent models of B-cell-driven diseases, such as non-Hodgkin lymphoma (NHL) xenografts and rheumatoid arthritis, to evaluate the therapeutic potential of selective SYK inhibition. The compound's oral bioavailability, long half-life in humans (50–60 hours) [1], and demonstrated in vivo efficacy in preventing BCR-mediated splenomegaly and inhibiting NHL tumor growth in xenograft models [2] support its use in chronic dosing regimens. The favorable PK profile may simplify dosing schedules in animal studies.

Ex Vivo Biomarker Validation in Blood

Utilize P505-15 in ex vivo human whole blood assays to validate pharmacodynamic biomarkers of SYK inhibition, such as BCR-mediated ERK phosphorylation and basophil degranulation. The established IC₅₀ values for these assays (208 nM and 124 nM, respectively) [1] provide quantitative benchmarks for target engagement and can be used to calibrate preclinical-to-clinical dose projections. The complete and sustained inhibition observed at clinically relevant exposures supports its use as a tool for translational PK/PD modeling.

Combination Studies in CLL

Investigate the synergistic potential of P505-15 in combination with chemotherapeutic agents, particularly fludarabine, in primary CLL cells. The documented synergy between P505-15 and fludarabine at nanomolar concentrations in 87% of patient samples [1] provides a strong rationale for exploring this combination in preclinical and clinical settings. This unique property differentiates P505-15 from other SYK inhibitors and may inform the design of novel combination regimens for high-risk CLL patients.

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